Methyl 2-bromo-5-nitropyridine-3-carboxylate
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Overview
Description
Methyl 2-bromo-5-nitropyridine-3-carboxylate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-nitropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-amino-2-methyl-3-nitropyridine, followed by esterification with methanol. Another method includes the methylation of 5-bromo-2-chloro-3-nitropyridine .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Ester Hydrolysis: Formation of 2-bromo-5-nitropyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 2-bromo-5-nitropyridine-3-carboxylate is used extensively in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-nitropyridine-3-carboxylate depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Bromo-5-nitropyridine: Lacks the ester group, making it less versatile in esterification reactions.
Methyl 2-chloro-5-nitropyridine-3-carboxylate: Similar structure but with chlorine instead of bromine, affecting its reactivity in nucleophilic substitution reactions
Uniqueness: Methyl 2-bromo-5-nitropyridine-3-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical transformations. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 2-bromo-5-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZBIHVYFGKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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